molecular formula C11H14N4 B13626621 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine

Cat. No.: B13626621
M. Wt: 202.26 g/mol
InChI Key: XVOPUUWBJLOCIV-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be ethyl methyl ketone.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative, such as 2-bromopyridine.

    Final Assembly: The final compound is obtained by coupling the pyrazole and pyridine intermediates under suitable conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often use halogenated reagents and catalysts such as palladium or copper.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

    Agriculture: As a herbicide, the compound may inhibit specific enzymes in plants, leading to their death or growth inhibition.

    Material Science: The compound’s electronic properties can be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: shares similarities with other pyrazole and pyridine derivatives, such as:

Uniqueness

  • The unique combination of the pyrazole and pyridine rings in this compound provides it with distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-ethyl-2-methyl-5-pyridin-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-3-8-10(14-15(2)11(8)12)9-6-4-5-7-13-9/h4-7H,3,12H2,1-2H3

InChI Key

XVOPUUWBJLOCIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=CC=N2)C)N

Origin of Product

United States

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